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molecular formula C16H14O5 B8371396 5-Methoxy-2-(3-methoxybenzoyl)benzoic acid CAS No. 76250-90-3

5-Methoxy-2-(3-methoxybenzoyl)benzoic acid

Cat. No. B8371396
M. Wt: 286.28 g/mol
InChI Key: AHRLSYKCLUXLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423030B2

Procedure details

This compound is obtained according to the procedure described in 1.1. by reacting 3-methoxybenzoyl chloride and 2-bromo-5-methoxybenzoic acid after halogen-lithium exchange. It is used in crude form in the following reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogen-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].Br[C:13]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]>>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:13]([C:6](=[O:7])[C:5]2[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)=[C:14]([CH:18]=1)[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Step Three
Name
halogen-lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained
CUSTOM
Type
CUSTOM
Details
in the following reaction

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=C(C(=O)O)C1)C(C1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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